molecular formula C9H12OS B11916651 1-(5-Isopropylthiophen-2-yl)ethanone

1-(5-Isopropylthiophen-2-yl)ethanone

Cat. No.: B11916651
M. Wt: 168.26 g/mol
InChI Key: QZKDDHAKBPMJHN-UHFFFAOYSA-N
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Description

1-(5-Isopropylthiophen-2-yl)ethanone is an organic compound featuring a thiophene ring substituted with an isopropyl group at the 5-position and an ethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Isopropylthiophen-2-yl)ethanone typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts acylation, where thiophene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Isopropylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4

    Substitution: Various electrophiles in the presence of catalysts

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Functionalized thiophene derivatives

Scientific Research Applications

1-(5-Isopropylthiophen-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Isopropylthiophen-2-yl)ethanone exerts its effects is primarily through interactions with molecular targets in biological systems. The thiophene ring can participate in π-π interactions, while the ethanone group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(Thiophen-3-yl)ethanone
  • 1-(2,4,5-Trimethylphenyl)ethanone
  • 1-(5-(Phenylthio)-2-furyl)ethanone

Uniqueness: 1-(5-Isopropylthiophen-2-yl)ethanone is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions compared to other thiophene derivatives. This structural variation can lead to different chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

1-(5-propan-2-ylthiophen-2-yl)ethanone

InChI

InChI=1S/C9H12OS/c1-6(2)8-4-5-9(11-8)7(3)10/h4-6H,1-3H3

InChI Key

QZKDDHAKBPMJHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(S1)C(=O)C

Origin of Product

United States

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